molecular formula C16H13ClN2O4S B13956371 2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13956371
M. Wt: 364.8 g/mol
InChI Key: LICVOQNGMJLMNS-UHFFFAOYSA-N
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Description

2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxybenzoyl group, and a thioxomethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the acylation of 2-chloro-5-methoxybenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions may require catalysts or specific temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethy]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-5-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O4S/c1-23-13-5-3-2-4-10(13)14(20)19-16(24)18-9-6-7-12(17)11(8-9)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)

InChI Key

LICVOQNGMJLMNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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